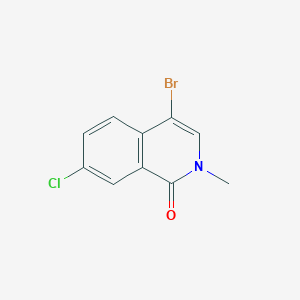
Ethyl 3-acetylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-acetylpicolinate is an organic compound that belongs to the class of esters It is derived from picolinic acid and is characterized by the presence of an ethyl group and an acetyl group attached to the nitrogen atom of the picolinic acid
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-acetylpicolinate can be synthesized through several methods. One common method involves the reaction of picolinic acid with ethyl acetate in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification process. The reaction mixture is then subjected to distillation to separate the desired product from any by-products.
化学反応の分析
Types of Reactions
Ethyl 3-acetylpicolinate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxyl group, forming picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted picolinic acid esters.
科学的研究の応用
Ethyl 3-acetylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other esters.
作用機序
The mechanism of action of ethyl 3-acetylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ester group can also be hydrolyzed to release picolinic acid, which has its own set of biological activities.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the picolinic acid moiety.
Methyl picolinate: Similar structure but with a methyl group instead of an ethyl group.
Acetyl picolinic acid: Lacks the ethyl ester group but has similar chemical properties.
Uniqueness
Ethyl 3-acetylpicolinate is unique due to the presence of both an ethyl ester and an acetyl group attached to the picolinic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
ethyl 3-acetylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-8(7(2)12)5-4-6-11-9/h4-6H,3H2,1-2H3 |
InChIキー |
XNYDJNHZYHFGGF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)
![Methyl 2-[(2-Formylphenyl)thio]-2-methylpropanoate](/img/structure/B13676361.png)

![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)



![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
